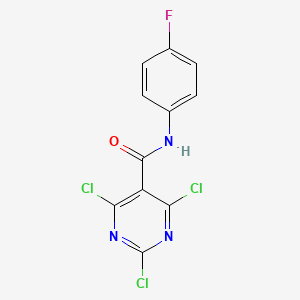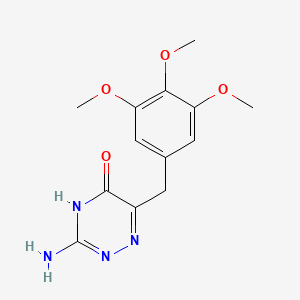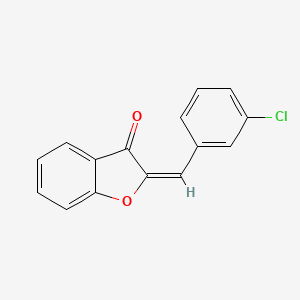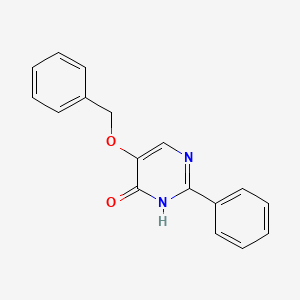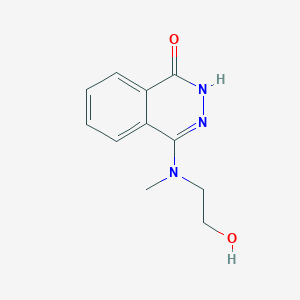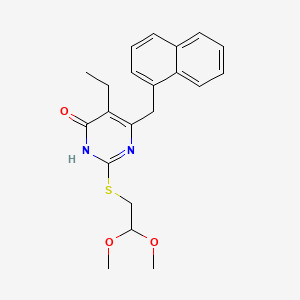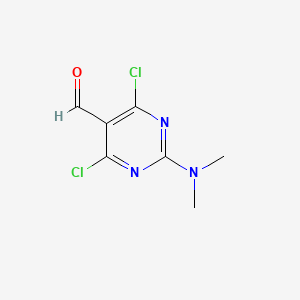![molecular formula C10H12N6OS B12923319 4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]- CAS No. 919491-72-8](/img/structure/B12923319.png)
4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine is a compound that belongs to the class of heterocyclic compounds It features a pyrazine ring fused with a thiadiazole ring, and a morpholine ring attached to the thiadiazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with the thiadiazole intermediate.
Introduction of the Morpholine Ring: The final step involves the reaction of the thiadiazole-pyrazine intermediate with morpholine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole and pyrazine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyrazine or thiadiazole rings.
Aplicaciones Científicas De Investigación
N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent, antimicrobial agent, and in other therapeutic areas.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares the morpholine and thiadiazole moieties but differs in the overall structure.
N,N-diethylpiperidin-4-amine: Another compound with a morpholine ring but different substituents.
Uniqueness
N-(5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-yl)morpholin-4-amine is unique due to the specific combination of the pyrazine, thiadiazole, and morpholine rings, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
919491-72-8 |
|---|---|
Fórmula molecular |
C10H12N6OS |
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
N-(5-pyrazin-2-yl-1,3,4-thiadiazol-2-yl)morpholin-4-amine |
InChI |
InChI=1S/C10H12N6OS/c1-2-12-8(7-11-1)9-13-14-10(18-9)15-16-3-5-17-6-4-16/h1-2,7H,3-6H2,(H,14,15) |
Clave InChI |
KWXLQPSHISJNKO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1NC2=NN=C(S2)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
